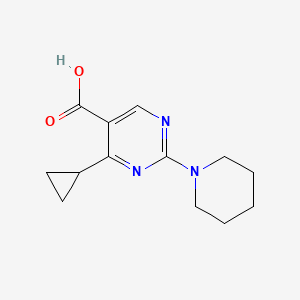

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

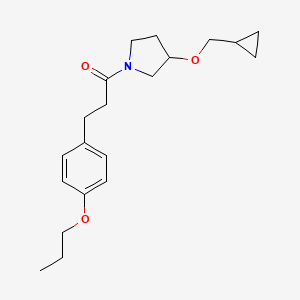

“4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1284686-48-1. It has a molecular weight of 247.3 and its IUPAC name is 4-cyclopropyl-2-(1-piperidinyl)-5-pyrimidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for “4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” is 1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18). This code represents the molecular structure of the compound .Aplicaciones Científicas De Investigación

- Researchers explore the synthesis of substituted piperidines to create novel drug candidates. These derivatives can target specific receptors or enzymes, potentially leading to new therapies .

- In vitro studies have identified this compound as a potent and selective FXR (farnesoid X receptor) agonist. It exhibits robust lipid-modulating properties, lowering LDL (low-density lipoprotein) and triglycerides while increasing HDL (high-density lipoprotein) levels .

- The synthesis of functionally vital pyrimidines, including piperidine derivatives, has been reported. For instance, a Cu-catalyzed [3 + 3] annulation of amidines with saturated ketones yields pyrimidines with anti-inflammatory potential .

- Researchers have discovered quinazoline-based compounds containing a piperidine moiety as PAK4 (p21-activated kinase 4) inhibitors. These compounds exhibit potent inhibition of A549 cell proliferation, migration, and invasion .

- This compound’s pharmacological activity may extend beyond the examples mentioned, warranting further exploration .

- The piperidine ring participates in diverse multicomponent reactions, leading to structurally complex molecules. Researchers use these reactions to efficiently synthesize libraries of compounds for drug screening .

Medicinal Chemistry and Drug Design

FXR Agonism

Anti-Inflammatory Agents

PAK4 Inhibition

Biological Evaluation

Multicomponent Reactions

Propiedades

IUPAC Name |

4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMIBZMEUNARNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)

![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)